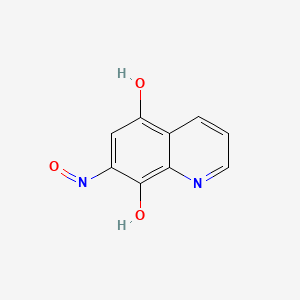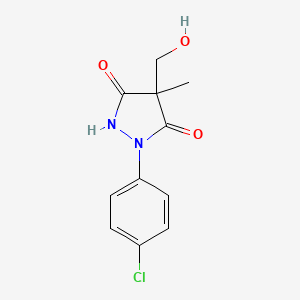
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound features a pyrazolidine ring substituted with a chlorophenyl group, a hydroxymethyl group, and a methyl group
准备方法
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the pyrazolidine ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde under basic conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolidine-3,5-dione and 4-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the hydroxymethyl and methyl groups contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
相似化合物的比较
When compared to similar compounds, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-methylpyrazolidine-3,5-dione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione: Substitutes the chlorophenyl group with a methylphenyl group, potentially altering its binding affinity and chemical properties.
属性
CAS 编号 |
91222-19-4 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(6-15)9(16)13-14(10(11)17)8-4-2-7(12)3-5-8/h2-5,15H,6H2,1H3,(H,13,16) |
InChI 键 |
BZIMAUQERWTIOA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

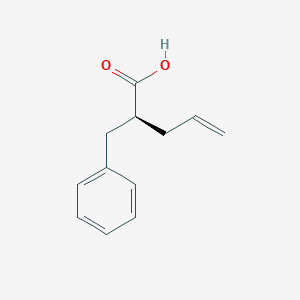

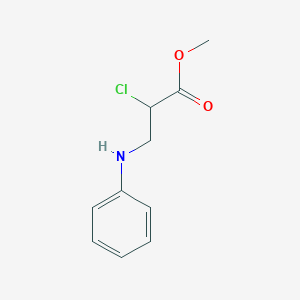

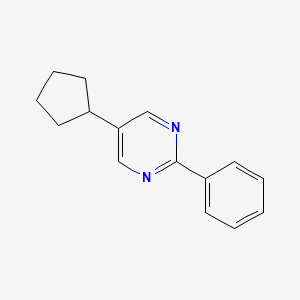
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
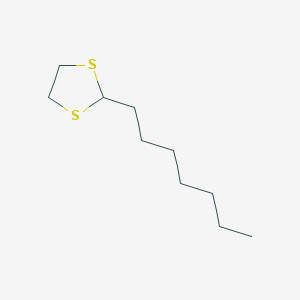
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)


![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
